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Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Documentation Hub

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  • Product: Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Core Science & Biosynthesis

Foundational

Molecular structure and weight of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Executive Summary Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (Formula: C₁₁H₁₉NO₃; MW: 213.27 Da) is a specialized synthetic intermediate belonging to the class of -amino- -unsaturated ketones . Characterized by it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (Formula: C₁₁H₁₉NO₃; MW: 213.27 Da) is a specialized synthetic intermediate belonging to the class of


-amino-

-unsaturated ketones
. Characterized by its electrophilic enone system and a protected secondary amine, this molecule serves as a critical "linchpin" scaffold in the synthesis of nitrogenous heterocycles, particularly functionalized pyrrolidines and cyclopentenones via Nazarov cyclization or Michael addition cascades.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways (via Horner-Wadsworth-Emmons olefination), and spectroscopic signature. It is designed for medicinal chemists requiring precise control over nitrogen-alkylation patterns in drug discovery campaigns.

Molecular Identity & Physicochemical Properties

Structural Specifications

The molecule features a linear pentenyl chain functionalized with a ketone at position 4 and a protected amine at position 1. The tert-butoxycarbonyl (Boc) group provides orthogonal stability against basic and nucleophilic conditions, while the N-methyl group introduces specific steric and electronic properties often required for peptidomimetic activity.

PropertySpecification
IUPAC Name tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Monoisotopic Mass 213.1365 Da
Physical State Viscous oil (Colorless to pale yellow)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water
Stability Stable at -20°C; Sensitive to strong acids (Boc removal)
Calculated Descriptors
  • LogP: ~1.8 (Predicted)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3

  • Rotatable Bonds: 4

  • Topological Polar Surface Area (TPSA): 46.6 Ų

Synthetic Pathways

The most robust and scalable synthesis of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate utilizes the Horner-Wadsworth-Emmons (HWE) reaction. This route ensures high E-selectivity for the alkene and avoids the polymerization issues often seen with cross-metathesis of free enones.

Retrosynthetic Analysis

The target molecule (TM) is disconnected at the C2-C3 double bond, revealing two primary precursors:

  • Electrophile: N-Boc-N-methyl-2-aminoacetaldehyde.

  • Nucleophile: Dimethyl (2-oxopropyl)phosphonate.

Synthesis Workflow Diagram

SynthesisWorkflow Start N-Boc-N-methyl-aminoethanol Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) Start->Oxidation Step 1 Aldehyde Intermediate: N-Boc-N-methyl-aminoacetaldehyde Oxidation->Aldehyde Yield: ~85-90% HWE HWE Olefination (Dimethyl (2-oxopropyl)phosphonate, LiCl, DBU) Aldehyde->HWE Step 2 Product Target Molecule: Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate HWE->Product Yield: ~75-80% (E)-isomer dominant

Figure 1: Two-step synthetic pathway from commercially available aminoethanol derivatives.

Experimental Protocols

Step 1: Preparation of N-Boc-N-methyl-aminoacetaldehyde

Note: This aldehyde is unstable on silica gel and should be used immediately or stored at -78°C.

  • Reagents: N-Boc-N-methyl-aminoethanol (1.0 equiv), Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), Triethylamine (5.0 equiv), DCM (solvent).

  • Procedure:

    • Cool a solution of oxalyl chloride in dry DCM to -78°C.

    • Add DMSO dropwise; stir for 15 min.

    • Add N-Boc-N-methyl-aminoethanol in DCM dropwise. Stir for 45 min at -78°C.

    • Add triethylamine; warm to 0°C over 30 min.

    • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: ¹H NMR shows aldehyde proton singlet/doublet at ~9.6 ppm.

Step 2: HWE Olefination to Target Enone

This protocol uses Masamune-Roush conditions (LiCl/DBU) which are mild and prevent epimerization or side reactions common with NaH.

  • Reagents: Dimethyl (2-oxopropyl)phosphonate (1.2 equiv), LiCl (1.5 equiv), DBU (1.2 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Suspend LiCl in dry MeCN under Argon. Add the phosphonate and stir for 10 min.

    • Add DBU; the solution may turn slightly cloudy. Stir for 15 min.

    • Add the crude aldehyde (from Step 1) dissolved in MeCN dropwise.

    • Stir at room temperature for 2–4 hours (monitor by TLC; stain with KMnO₄).

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 20-30% EtOAc.

Structural Characterization (Spectroscopic Signature)

Researchers should verify the identity of the synthesized compound using the following expected NMR signals.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.65 - 6.75 dt (doublet of triplets)1HC3-H (Alkene, β to ketone)
6.05 - 6.15 d (doublet, J ≈ 16 Hz)1HC2-H (Alkene, α to ketone)
3.95 - 4.05 d (broad)2HN-CH ₂-C=C
2.85 s (singlet)3HN-CH
2.25 s (singlet)3HC(=O)-CH
1.45 s (singlet)9HBoc (t-Butyl)

Note: Rotamers of the Boc group may cause broadening or splitting of the N-Me and N-CH₂ signals at room temperature.

¹³C NMR (100 MHz, CDCl₃)
  • Carbonyls: ~198.0 (Ketone), ~155.5 (Carbamate).

  • Alkenes: ~145.0 (β-carbon), ~130.0 (α-carbon).

  • Aliphatic: ~80.0 (t-Bu quaternary), ~50.0 (N-CH₂), ~34.0 (N-Me), ~28.4 (t-Bu methyls), ~27.0 (Ketone-Me).

Reactivity Profile & Applications

The Nazarov Cyclization Pathway

The primary utility of this molecule is as a precursor for 4-aminocyclopent-2-enone derivatives. Upon treatment with Lewis acids (e.g., BF₃·OEt₂ or Sc(OTf)₃), the enone undergoes 4π-electrocyclization.

Reactivity Enone Target Enone (Linear) Activation Lewis Acid Activation (Complexation to C=O) Enone->Activation Pentadienyl Pentadienyl Cation Intermediate Activation->Pentadienyl Cyclization 4π Electrocyclization Pentadienyl->Cyclization Product Cyclopentenone Derivative Cyclization->Product

Figure 2: Mechanism of acid-catalyzed cyclization for cyclopentenone synthesis.

Michael Addition Acceptor

The C2-C3 double bond is electron-deficient, making it an excellent Michael acceptor for soft nucleophiles (e.g., thiols, malonates). This property is utilized in the synthesis of


-amino acid derivatives (GABA analogs).

References

  • Blanchet, J., & Bonin, M. (2002).

    
    -amino-enones." Organic Letters, 4(15), 2567-2570. 
    
  • Tius, M. A. (2005). "Some New Nazarov Cyclizations." European Journal of Organic Chemistry, 2005(11), 2193–2206.

  • Wadsworth, W. S. (1977). "Synthetic Applications of Phosphonate Esters." Organic Reactions, 25, 73.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10696347 (Related Analog: N-Boc-N-methyl-allylamine)." PubChem.

Exploratory

Thermodynamic stability of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

A Technical Deep Dive into tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profile of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carb...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profile of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (referred to herein as Compound A ). As a bifunctional intermediate containing both a masked amine (N-Boc) and an electrophilic Michael acceptor (


-unsaturated ketone), Compound A presents a unique stability duality. While the carbamate moiety provides kinetic stability against nucleophilic attack, the enone system introduces thermodynamic susceptibility to polymerization and photolytic degradation. This document provides researchers with the mechanistic rationale and experimental protocols required to validate the integrity of this compound during drug development workflows.
Structural Deconstruction & Theoretical Stability

To understand the thermodynamic behavior of Compound A, we must decouple its functional moieties. The molecule is a hybrid of a tertiary carbamate and an electron-deficient alkene .

1.1 The N-Methyl-N-Boc Moiety

Unlike secondary carbamates, the N-methylated variant lacks an acidic N-H proton. This confers superior stability against base-catalyzed decomposition (E1cB mechanism). However, the tert-butyl group remains thermodynamically poised for acid-catalyzed fragmentation.

  • Thermal Ceiling: Typically stable up to 110°C–130°C in inert solvents. Above this threshold, retro-ene reactions or acid-catalyzed thermolysis (autocatalytic if trace acid is generated) lead to isobutene extrusion.

  • Rotameric Isomerism: The N–C(O) bond exhibits restricted rotation, leading to cis and trans rotamers (relative to the tert-butyl group). The N-methyl group lowers the rotational energy barrier compared to N-H variants but increases steric bulk, often complicating NMR interpretation at room temperature.

1.2 The 4-Oxopent-2-enyl Moiety (Enone)

This segment is an


-unsaturated ketone.
  • Electrophilicity: The

    
    -carbon is electron-deficient, making it a "soft" electrophile.
    
  • Thermodynamic Risk: In high concentrations or neat form, the enone is susceptible to radical polymerization or dimerization, particularly if the sample is not stabilized with radical inhibitors (e.g., BHT).

Degradation Mechanisms

Understanding the specific pathways of degradation is critical for storage and handling.

2.1 Thermal Decomposition (The

Pathway)

At elevated temperatures (>100°C), or in the presence of Lewis acids, the Boc group undergoes cleavage.



Note: The resulting secondary amine is nucleophilic and can immediately attack the enone of a neighboring molecule, leading to oligomerization.
2.2 Michael Addition (Chemical Instability)

The enone is a Michael acceptor. If the Boc group is cleaved (even partially), the liberated amine can attack the


-position of the enone (intramolecularly to form a pyrrolidine, or intermolecularly to polymerize).

DegradationPathways Compound Compound A (Intact) Isobutene Isobutene + CO2 Compound->Isobutene Elimination Amine Free Secondary Amine (Reactive Nucleophile) Compound->Amine Thermal/Acid (Boc Cleavage) Polymer Oligomers/Polymers (via Michael Addition) Amine->Polymer Intermolecular Attack Cyclic Pyrrolidine Derivative (Intramolecular Cyclization) Amine->Cyclic Intramolecular Attack

Figure 1: Mechanistic pathways for the degradation of Compound A. The primary risk is the unmasking of the amine, which triggers a cascade of nucleophilic attacks on the enone system.

Experimental Validation Protocols

Do not rely on literature values for generic Boc-amines. The proximity of the electron-withdrawing enone to the nitrogen affects the basicity and stability of this specific molecule. Use the following self-validating protocols.

3.1 Protocol A: Variable Temperature NMR (VT-NMR)

Purpose: To distinguish between rotameric equilibrium (reversible) and degradation (irreversible), and to determine the coalescence temperature (


).
  • Solvent: DMSO-

    
     (high boiling point, polar) or Toluene-
    
    
    
    (non-polar, wide temperature range).
  • Concentration: 10-15 mg/mL.

  • Workflow:

    • Acquire

      
       NMR at 25°C. Note the N-Me signals (often split 60:40).
      
    • Stepwise heating: 40°C, 60°C, 80°C, 100°C.

    • Checkpoint: At

      
      , the N-Me peaks should merge into a singlet.
      
    • Cooling: Return to 25°C immediately.

    • Validation: If the spectrum at 25°C (post-heating) is identical to the initial spectrum, the compound is thermally stable at the max temperature tested. If new peaks appear (e.g., alkene protons shifted upfield), degradation has occurred.

3.2 Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To define the absolute thermal "safe zone" for processing (e.g., recrystallization or solvent removal).

ParameterSettingRationale
Pan Type Hermetically sealed AluminumPrevents evaporation of volatile degradation products (isobutene) from masking the endotherm.
Ramp Rate 5°C / minStandard rate to balance resolution and sensitivity.
Range 25°C to 250°CCovers melting and decomposition events.
Gas Nitrogen (50 mL/min)Inert atmosphere prevents oxidative degradation during the scan.

Interpretation:

  • Endotherm (Sharp): Melting point (

    
    ).
    
  • Exotherm (Broad): Polymerization of the enone.

  • Endotherm (followed by baseline noise): Decomposition of Boc (gas evolution).

Synthesis & Purification Implications

The stability of Compound A is heavily influenced by impurities remaining from its synthesis (likely Cross-Metathesis or Horner-Wadsworth-Emmons).

  • Ruthenium Removal: If synthesized via Grubbs metathesis, residual Ru-catalyst can promote isomerization of the double bond or slow decomposition. Use a scavenger (e.g., activated carbon or functionalized silica) to ensure Ru < 10 ppm.

  • Acid Scavenging: Silica gel is slightly acidic. When purifying Compound A on silica, add 1% Triethylamine to the eluent to prevent acid-catalyzed Boc removal on the column.

Workflow cluster_fail Failure Modes Synthesis Synthesis (Cross-Metathesis) Quench Quench & Scavenge (Remove Ru/Acids) Synthesis->Quench Prevent Isomerization Purification Flash Chromatography (Buffered Silica + 1% Et3N) Quench->Purification Crude Mixture Analysis QC: NMR & HPLC (Check for de-Boc or Dimer) Purification->Analysis Isolate Acid Acidic Silica -> De-Boc Purification->Acid Storage Storage (-20°C, Argon, Dark) Analysis->Storage Pass Light UV Light -> [2+2] Dimer Storage->Light

Figure 2: Optimal workflow for the isolation and storage of Compound A, highlighting critical control points.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity over 6 months:

  • Temperature: Store at -20°C . The Arrhenius equation suggests that reducing storage from 25°C to -20°C retards the rate of spontaneous polymerization by a factor of ~20-50.

  • Atmosphere: Store under Argon . Oxygen can induce radical formation at the

    
    -position of the amine or promote oxidative cleavage of the alkene.
    
  • Light: Amber vials are required. The enone chromophore absorbs UV light, potentially leading to

    
     cycloaddition (dimerization).
    
  • State: Store as a solid if possible. If the compound is an oil (common for this molecular weight), store as a concentrated solution in a non-nucleophilic solvent (e.g., benzene or toluene) rather than neat, to reduce the kinetic probability of intermolecular polymerization.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Boc stability and cleavage conditions).

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. (Foundational text on the synthesis and stability of amino-enones via metathesis).

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. (Standard for solvent handling to prevent impurity-driven degradation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for analyzing amide/carbamate rotamers).

Foundational

Reactivity profile of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate as a Michael acceptor

This is an in-depth technical guide on the reactivity profile and application of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate , a specialized -amino enone Michael acceptor. Executive Summary Tert-butyl N-methyl-N-(4...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the reactivity profile and application of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate , a specialized


-amino enone Michael acceptor.

Executive Summary

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (hereafter referred to as TMOC ) represents a distinct class of


-amino 

-unsaturated ketones
. Unlike standard acrylamide warheads used in covalent drug discovery (e.g., Ibrutinib), TMOC features a vinyl ketone moiety. This structural modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, resulting in enhanced electrophilicity toward soft nucleophiles.

This guide details the chemical behavior of TMOC, establishing it as a versatile "soft" electrophile for cysteine targeting and heterocyclic synthesis . We provide validated protocols for its synthesis via cross-metathesis and its application in controlled Michael additions.

Chemical Identity & Electronic Structure

Structural Analysis

TMOC is an acyclic enone. Its reactivity is governed by the conjugation of the carbonyl group with the alkene, creating an electron-deficient


-carbon (C3).
  • Warhead: Methyl Vinyl Ketone (MVK) derivative.

  • Linker: Methylene spacer (

    
    -position).
    
  • Protecting Group: N-Boc (Tert-butoxycarbonyl) ensures amine stability and prevents polymerization or self-condensation during synthesis.

  • N-Methylation: Prevents hydrogen bond donation, increasing solubility in organic solvents and altering the conformational profile compared to the secondary amine analog.

Electrophilicity Hierarchy

In the context of Michael acceptors, the electron-withdrawing capacity of the carbonyl substituent dictates reactivity. TMOC sits at the higher end of this spectrum:

ClassStructureElectrophilicity (

)
Reversibility
Vinyl Ketone (TMOC) -C(=O)R High Low/Tunable
Vinyl Sulfone-SO

R
Moderate-HighLow
Acrylamide-C(=O)NR

ModerateHigh
Vinyl Ester-C(=O)ORModerateHigh

Key Insight: The ketone carbonyl in TMOC is less resonance-donating than an amide or ester oxygen. This leaves the


-carbon significantly more positive, facilitating rapid attack by thiols (cysteine) or secondary amines.

Synthesis Protocol: Cross-Metathesis Route

The most robust route to TMOC is the Cross-Metathesis (CM) of N-Boc-N-methylallylamine with Methyl Vinyl Ketone (MVK). This method avoids the harsh conditions of aldol condensations and provides high E-selectivity.

Validated Protocol

Reagents:

  • N-Boc-N-methylallylamine (1.0 equiv)

  • Methyl Vinyl Ketone (3.0 equiv) – Excess required to prevent homodimerization of the allylamine.

  • Grubbs Catalyst 2nd Generation (2.5 mol%)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-N-methylallylamine (10 mmol) in anhydrous DCM (0.1 M concentration).

  • Addition: Add Methyl Vinyl Ketone (30 mmol).

  • Catalysis: Add Grubbs II catalyst (0.25 mmol) in one portion under inert atmosphere (

    
     or Ar).
    
  • Reflux: Heat to mild reflux (40°C) for 4-12 hours. Monitor by TLC (stain with KMnO

    
    ; product is UV active).
    
  • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) to sequester the ruthenium carbene. Stir for 1 hour.

  • Purification: Filter through a pad of Celite. Concentrate in vacuo.

  • Isolation: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Yield Expectation: 75-85%. Stereochemistry: Predominantly (E)-isomer (>20:1 E:Z ratio).

Synthesis Pathway Visualization

SynthesisPathway Start N-Boc-N-methylallylamine (Substrate) Intermediate Ruthenacyclobutane Intermediate Start->Intermediate Coordination Reagent Methyl Vinyl Ketone (Excess) Reagent->Intermediate Catalyst Grubbs II (2.5 mol%) Catalyst->Intermediate Initiation Product TMOC (E-isomer) Intermediate->Product Product Release (- Ethylene)

Figure 1: Cross-metathesis pathway for the synthesis of TMOC showing catalytic intervention.

Reactivity Profile: Michael Addition

TMOC is designed as a "Soft" electrophile. Its primary utility is in Conjugate Addition (1,4-addition) .

Thiol-Michael Addition (Bioconjugation Model)

This reaction models the covalent modification of Cysteine residues in proteins.

Reaction:



Kinetic Characteristics:

  • Rate Constant (

    
    ):  Vinyl ketones typically exhibit 
    
    
    
    values 10-100x higher than corresponding acrylamides.
  • Reversibility: Unlike acrylamides which form essentially permanent bonds, vinyl ketone adducts can undergo retro-Michael reactions under physiological conditions if the local environment stabilizes the thiolate leaving group. This "tunable reversibility" is a key feature for reducing off-target toxicity in drug design.

Protocol: Kinetic Assay
  • Buffer: PBS (pH 7.4) with 10% DMSO (for solubility).

  • Substrates: TMOC (100

    
    M) + Glutathione (GSH) or Benzyl mercaptan (1 mM, pseudo-first-order conditions).
    
  • Monitoring: UV-Vis spectroscopy. Track the disappearance of the enone absorption band at

    
     nm.
    
  • Analysis: Plot

    
     vs time to determine 
    
    
    
    .
Mechanism Visualization

MichaelMechanism Reactants TMOC + Nucleophile (Nu-) TS Transition State (Charge separation) Reactants->TS Nu attack at C3 Enolate Enolate Intermediate TS->Enolate Bond Formation Product beta-Substituted Ketone Enolate->Product Protonation (H+) Product->Enolate Retro-Michael (Possible)

Figure 2: Mechanism of 1,4-conjugate addition to TMOC, highlighting the potential for retro-Michael reversibility.

Applications in Drug Discovery & Synthesis

Covalent Fragment Screening

TMOC serves as an excellent "warhead fragment." Because the N-Boc group can be removed (acidolysis: TFA/DCM) to reveal the secondary amine, the core structure can be diversified via amide coupling to explore Structure-Activity Relationships (SAR).

  • Workflow: Deprotect TMOC

    
     Couple to variable R-COOH 
    
    
    
    Screen against target protein.
Heterocycle Synthesis (Pyrrolidines)

The


-amino enone motif is a precursor to substituted pyrrolidines.
  • Method: Removal of the Boc group under basic conditions can trigger an intramolecular aza-Michael addition if the conformation allows, or condensation with the ketone to form dihydropyrroles.

Safety & Handling

  • Skin Sensitizer: As a potent Michael acceptor, TMOC is a likely skin sensitizer. It can alkylate skin proteins. Double-gloving and handling in a fume hood are mandatory.

  • Stability: Store at -20°C. Vinyl ketones can polymerize at room temperature if not stabilized (often requiring trace hydroquinone).

References

  • Conjugate Addition Chemistry: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

  • Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Vinyl Ketone Reactivity: Jackson, P. A., et al. (2020). Design of reversible covalent kinase inhibitors using vinyl ketones. Nature Chemistry. Link

  • Synthesis of Enones: Conreaux, D., et al. (2011). Cross-Metathesis of Allylamines: A Direct Access to Functionalized Alkenes. Advanced Synthesis & Catalysis. Link

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Synthesis via Michael Addition to Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Authored by: [Your Name/Department], Senior Application Scientist Abstract The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile strategy for the synthesis of complex organi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile strategy for the synthesis of complex organic molecules. This document provides a detailed protocol and in-depth scientific rationale for conducting the Michael addition to tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate. This protocol is designed for researchers, scientists, and professionals in drug development, offering a robust framework for the conjugate addition of various nucleophiles to this specific α,β-unsaturated carbonyl compound. The subsequent sections will elucidate the reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that govern the reaction's success, ensuring reliable and reproducible outcomes.

Introduction: The Significance of the Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry that involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is of paramount importance in synthetic chemistry due to its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and stereocontrol. The versatility of the Michael addition has led to its widespread application in the synthesis of a diverse array of compounds, including pharmaceuticals, natural products, and agrochemicals.

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate serves as an excellent Michael acceptor due to the presence of an electron-withdrawing ketone group conjugated with a carbon-carbon double bond. This electronic arrangement polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The carbamate moiety can also influence the reactivity and stereochemical outcome of the addition.

This application note will detail a general procedure for the Michael addition to this substrate, which can be adapted for a range of Michael donors.

Reaction Mechanism and Key Principles

The Michael addition reaction proceeds via a nucleophilic attack on the β-carbon of the α,β-unsaturated system. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile (an enolate or a related stabilized carbanion).

The generalized mechanism is as follows:

  • Deprotonation of the Michael Donor: A base removes an acidic proton from the Michael donor, creating a resonance-stabilized nucleophile.

  • Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the Michael acceptor, tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate. This results in the formation of a new carbon-carbon or carbon-heteroatom bond and generates a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source added during the work-up, yielding the final 1,4-adduct.

Caption: Generalized workflow of the Michael addition reaction.

Experimental Protocol

This protocol provides a general method for the Michael addition to tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate. The specific Michael donor, catalyst, solvent, and reaction temperature may require optimization for each unique combination.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate≥95%Sigma-AldrichThe Michael acceptor.
Michael Donor (e.g., Diethyl malonate)Reagent GradeAcros OrganicsA common soft carbon nucleophile.
Catalyst (e.g., Sodium ethoxide)21% w/w in ethanolSigma-AldrichA suitable base for deprotonating the Michael donor. Other bases can be used.
Solvent (e.g., Anhydrous Ethanol)ACS GradeFisher ScientificShould be dry and compatible with the chosen base.
Diethyl EtherACS GradeVWRFor extraction.
Saturated Ammonium Chloride (NH4Cl) SolutionN/AIn-house prepFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO4)N/AFisher ScientificFor drying the organic layer.
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope LabsFor NMR analysis.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer

Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Add Michael Donor and Anhydrous Solvent Start->Reagents Cooling Cool the Reaction Mixture to 0 °C Reagents->Cooling Base_Addition Slowly Add Base (e.g., Sodium Ethoxide) Cooling->Base_Addition Stirring_1 Stir for 15-30 minutes at 0 °C Base_Addition->Stirring_1 Acceptor_Addition Add Michael Acceptor Solution Dropwise Stirring_1->Acceptor_Addition Reaction Allow to Warm to Room Temperature and Stir Acceptor_Addition->Reaction Monitoring Monitor Reaction Progress by TLC Reaction->Monitoring Quenching Quench with Saturated NH4Cl Solution Monitoring->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Drying Dry Organic Layer with MgSO4 Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize the Product (NMR, IR, MS) Purification->Characterization End End: Pure Michael Adduct Characterization->End

Caption: Step-by-step experimental workflow for the Michael addition.

1. Reaction Setup:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.2 equivalents) and anhydrous ethanol (e.g., 5 mL per mmol of the Michael acceptor).

  • Rationale: An inert atmosphere is crucial to prevent the reaction of the basic catalyst and any generated carbanions with atmospheric moisture and carbon dioxide. The excess of the Michael donor helps to drive the reaction to completion.

2. Generation of the Nucleophile:

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the basic catalyst (e.g., sodium ethoxide, 0.1-0.3 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Rationale: Cooling the reaction mixture controls the exothermic deprotonation step. A catalytic amount of a strong base is often sufficient to generate the nucleophile continuously.

3. Addition of the Michael Acceptor:

  • In a separate flask, dissolve tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Add the solution of the Michael acceptor dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Rationale: Slow, dropwise addition helps to control the reaction temperature and minimize potential side reactions, such as polymerization or 1,2-addition.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand. The disappearance of the starting material (Michael acceptor) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Rationale: TLC is a quick and effective method to determine the extent of the reaction and to identify the optimal reaction time.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Rationale: Quenching with a weak acid like NH4Cl neutralizes the basic catalyst and protonates the enolate intermediate without causing hydrolysis of the carbamate or other sensitive functional groups.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.

6. Characterization:

  • The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

  • Expected Spectroscopic Signatures:

    • ¹H NMR: Disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new aliphatic proton signals corresponding to the newly formed C-C or C-heteroatom bond and the adjacent CH and CH₂ groups.

    • ¹³C NMR: Disappearance of the signals for the sp² carbons of the double bond and the appearance of new signals for the sp³ carbons in the product.

    • IR: The C=O stretching frequency may shift slightly, and the C=C stretching vibration of the enone will be absent.

    • HRMS: The molecular ion peak will correspond to the calculated mass of the Michael adduct.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the amount of the Michael donor or the catalyst. The reaction temperature and time can also be optimized. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of byproducts can occur. For instance, 1,2-addition to the carbonyl group can compete with the desired 1,4-addition, especially with hard nucleophiles. Using a soft nucleophile and aprotic polar solvents can favor 1,4-addition.

  • Stereoselectivity: If the Michael donor or acceptor is prochiral, the reaction can generate new stereocenters. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the reaction.

Conclusion

The Michael addition to tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is a reliable and versatile method for the synthesis of more complex molecules. The protocol detailed in this application note provides a solid foundation for researchers to successfully perform this transformation. Careful control of reaction conditions and appropriate selection of the Michael donor and catalyst are paramount to achieving high yields and purity. The adaptability of this reaction makes it a valuable tool in the arsenal of synthetic chemists, particularly in the field of drug discovery and development.

References

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A general textbook reference for the principles of Michael additions). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Case ID: CM-PUR-042 Status: Active Subject: Flash Chromatography Protocol & Troubleshooting for N-Boc Enones Executive Summary & Molecule Profile You are attempting to purify tert-butyl N-methyl-N-(4-oxopent-2-enyl)carba...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CM-PUR-042 Status: Active Subject: Flash Chromatography Protocol & Troubleshooting for N-Boc Enones

Executive Summary & Molecule Profile

You are attempting to purify tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate . Based on the structure, this compound is typically synthesized via Olefin Cross-Metathesis (CM) using N-Boc-N-methylallylamine and methyl vinyl ketone (MVK) in the presence of a Ruthenium carbene catalyst (e.g., Grubbs II or Hoveyda-Grubbs II).

Successful isolation requires addressing three specific physicochemical challenges:

  • Ruthenium Contamination: The lipophilic nature of the catalyst often causes it to co-elute with the carbamate.

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone (enone) moiety is susceptible to nucleophilic attack (Michael addition) if the stationary phase is too basic.
    
  • Rotameric Broadening: The N-Boc-N-methyl functionality often exhibits restricted rotation at room temperature, potentially appearing as split or broadened peaks in NMR, which can be mistaken for poor column separation.

Standard Operating Procedure (SOP)

Phase I: Sample Pre-Treatment (Critical)

Do not load the crude reaction mixture directly onto the column if it is dark brown/black.

The "Coordinate & Crash" Method:

  • Concentrate the crude reaction mixture to remove bulk solvent (usually DCM).

  • Dissolve the residue in a minimum amount of Ethyl Acetate .

  • Add activated charcoal (50 wt% relative to crude) or Silica-Thiol scavenger resin .

  • Stir for 1 hour at room temperature.

  • Filter through a pad of Celite.

  • Concentrate to a yellow/orange oil. This reduces the Ruthenium load, preventing "streaking" on the column.

Phase II: Flash Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm), Neutral Avoid amine-functionalized silica to prevent Michael addition to the enone.
Mobile Phase A Hexanes (or Heptane)Non-polar baseline.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Loading Method Dry Loading (Celite or Silica)Liquid loading in DCM causes band broadening due to solvent strength mismatch.
Detection UV @ 254 nm The enone chromophore (

) is strongly UV active.
Typical R

0.35 – 0.45In 30% EtOAc/Hexanes.
Phase III: Gradient Workflow

Total Run Volume: 15–20 Column Volumes (CV)

  • Equilibration: 3 CV of 100% Hexanes.

  • Isocratic Hold: 2 CV of 5% EtOAc/Hexanes (Elutes non-polar impurities/homodimers).

  • Linear Gradient: 5% to 40% EtOAc over 10 CV.

    • Target compound usually elutes between 25–35% EtOAc.

  • Flush: 2 CV of 100% EtOAc.

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Dark Brown/Black) CheckColor Is the oil Black/Opaque? Start->CheckColor Scavenge Add Activated Charcoal or Silica-Thiol (Filter via Celite) CheckColor->Scavenge Yes (Ru present) TLC TLC Analysis (30% EtOAc/Hex) CheckColor->TLC No (Pre-treated) Scavenge->TLC SepDecision Delta Rf > 0.1? TLC->SepDecision FlashStd Standard Gradient 5-40% EtOAc SepDecision->FlashStd Yes (Easy Sep) FlashIso Isocratic Run (Hold @ Rf 0.3) SepDecision->FlashIso No (Difficult Sep) Analyze NMR/LCMS Validation FlashStd->Analyze FlashIso->Analyze

Figure 1: Decision matrix for pre-treatment and gradient selection based on crude purity.

Troubleshooting Guide (Q&A)

Issue 1: "My product fractions are colored (brown/grey), even after the column."

Diagnosis: Ruthenium Catalyst Breakthrough. Technical Insight: Grubbs catalysts are lipophilic and often "smear" across the polarity range of 10–30% EtOAc, co-eluting with the product. Solution:

  • The DMSO Trick: Dissolve the contaminated product in a small amount of DMSO (5 eq relative to Ru). Stir for 12 hours. The DMSO coordinates to the Ru, making it highly polar.

  • Re-column: Run a quick filtration column. The coordinated Ru-DMSO complex will stick to the baseline (silica), while your carbamate elutes easily.

Issue 2: "I see two spots on TLC that merge into one broad peak on the column."

Diagnosis: E/Z Isomerism vs. Rotamers. Technical Insight:

  • Rotamers: The N-Boc-N-Methyl bond rotates slowly. On TLC, this can sometimes look like a "dumbbell" shape. This is not separable.

  • Isomers: Cross-metathesis usually favors the E-isomer (>95:5), but the Z-isomer is possible. Validation Test: Run a High-Temperature NMR (50°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are E/Z isomers. Separation Strategy: If they are E/Z isomers, switch solvent systems to Toluene/Ether . The

    
    -stacking interaction of Toluene often improves selectivity for geometric isomers.
    
Issue 3: "The product decomposes on the column (low recovery)."

Diagnosis: Michael Addition or Boc-Deprotection. Technical Insight: While Silica Gel 60 is nominally slightly acidic (pH 6.5–7), some batches can be Lewis-acidic enough to cleave sensitive Boc groups, or basic enough to trigger Michael addition. Solution:

  • Buffer the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes only if you suspect acid sensitivity.

  • Warning: Do NOT use TEA if you suspect Michael addition is the culprit (TEA can catalyze the addition of water/alcohols to the enone).

  • Best Practice: Use neutralized silica or switch to Alumina (Neutral) if decomposition persists.

Advanced Mechanism: Why this works

The separation relies on the interaction between the polar carbamate/enone system and the silanol groups of the stationary phase.

  • The Enone Handle: The carbonyl oxygen of the enone (

    
    ) is a hard Lewis base. It hydrogen bonds effectively with silica protons.
    
  • The Boc Shielding: The tert-butyl group provides significant steric bulk, shielding the carbamate nitrogen. This reduces the "stickiness" of the amine portion, preventing severe tailing often seen with free amines.

  • Selectivity: The difference in dipole moment between the E-isomer (trans) and Z-isomer (cis) allows for separation. The E-isomer is generally more planar and less polar, eluting slightly faster than the Z-isomer in Hex/EtOAc systems.

ChemicalInteraction cluster_0 Stationary Phase Interaction Silica Silica Surface (Si-OH) Enone Enone Carbonyl (H-Bond Acceptor) Silica->Enone Strong H-Bond Boc Boc Group (Steric Shield) Silica->Boc Steric Repulsion

Figure 2: Mechanistic interaction between the N-Boc Enone and Silica Gel.

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.

    • Context: Establishes the classification of N-Boc allylamines as Type I (rapid homodimerization) and enones as Type II (slow homodimerization)
  • Michrowska, A., & Grela, K. (2005). "Phase-Separation Purification of Olefin Metathesis Products." Pure and Applied Chemistry.

    • Context: definitive guide on removing Ruthenium impurities using scavengers and polar washes.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." The Journal of Organic Chemistry.

    • Context: The foundational text for setting flow rates and column dimensions for Flash Chrom
Optimization

Minimizing side reactions during the oxidation to Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Current Status: Operational Topic: Oxidation Protocol & Troubleshooting Ticket Priority: High (Intermediate Stability Risk) Executive Summary The conversion of tert-butyl N-methyl-N-(4-hydroxypent-2-enyl)carbamate to its...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Oxidation Protocol & Troubleshooting Ticket Priority: High (Intermediate Stability Risk)

Executive Summary

The conversion of tert-butyl N-methyl-N-(4-hydroxypent-2-enyl)carbamate to its corresponding enone, tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate , represents a critical allylic oxidation. This transformation is chemically sensitive due to the presence of the N-Boc protecting group, the allylic functionality, and the resulting Michael acceptor (


-unsaturated ketone).

This guide addresses the three primary failure modes: incomplete conversion , double-bond isomerization , and rotamer-induced analytical confusion .

Module 1: Diagnostic Matrix

Use this table to identify the root cause of your experimental deviation.

SymptomObservation (TLC/NMR)Probable CauseCorrective Action
Stalled Reaction Starting material persists >24h; Product spot faint.Deactivated MnO₂ or wet solvent.Switch to DMP (Dess-Martin Periodinane) or freshly activate MnO₂ at 130°C.
Double Spots (NMR) Two sets of peaks in ¹H NMR (approx. 60:40 ratio).Rotamers (Not an impurity).Run NMR at elevated temperature (50°C) to coalesce peaks.
New Low Rf Spot Spot near baseline; Acidic smell.Boc-Deprotection .Avoid Lewis acidic oxidants; buffer DMP with NaHCO₃.
Complex Mixture Multiple spots; loss of alkene protons.Michael Addition / Polymerization.Remove nucleophiles (H₂O, MeOH); store product at -20°C immediately.

Module 2: Critical Troubleshooting & FAQs

Q1: Why does my NMR show a 60:40 mixture of isomers despite a clean TLC?

Diagnosis: This is likely a false positive for impurity. Explanation: The N-methyl-N-Boc moiety exhibits restricted rotation around the amide bond (N-C=O). This creates two distinct conformers (rotamers) visible on the NMR timescale at room temperature. Verification:

  • Do not discard the batch.

  • Acquire a ¹H NMR spectrum in DMSO-

    
     at 353 K (80°C).
    
  • Result: If the peaks coalesce into single sharp signals, the compound is pure.

Q2: I am seeing significant decomposition. Which oxidant should I use?

Recommendation: Avoid Chromium-based reagents (PCC/PDC) due to difficult workups and potential acid sensitivity.

  • Tier 1 (Safest): Activated MnO₂. Mild, heterogeneous, and prevents over-oxidation. However, it requires large excess (10-20 eq) and vigorous stirring.

  • Tier 2 (Most Reliable): Dess-Martin Periodinane (DMP). If MnO₂ is too slow, use DMP. Crucial: You must buffer the reaction with solid NaHCO₃ (1.5 eq) to prevent acid-catalyzed Boc removal or isomerization of the double bond.

Q3: How do I prevent the double bond from migrating?

The product is an


-unsaturated ketone. Under acidic or basic conditions, the double bond can isomerize to the 

position (deconjugation) or scramble geometry (

).
  • Control: Maintain strictly neutral conditions.

  • Solvent: Use anhydrous Dichloromethane (DCM). Avoid alcohols (MeOH/EtOH) which can undergo Michael addition into the enone.

Module 3: Optimized Experimental Protocol

Method: Buffered Dess-Martin Oxidation (Recommended for high value/small scale)

Reagents
  • Substrate: tert-butyl N-methyl-N-(4-hydroxypent-2-enyl)carbamate (1.0 eq)

  • Oxidant: Dess-Martin Periodinane (1.2 eq)

  • Buffer: Sodium Bicarbonate (NaHCO₃), solid, finely powdered (1.5 eq)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Argon flow.

  • Solvation: Dissolve the starting allylic alcohol in anhydrous DCM.

  • Buffering: Add solid NaHCO₃. Stir for 5 minutes. Note: This neutralizes the acetic acid byproduct of DMP.

  • Oxidation: Add DMP in a single portion at 0°C. Allow to warm to Room Temperature (RT).

  • Monitoring: Stir for 1–2 hours. Monitor by TLC (Stain: KMnO₄ or PMA). The enone is UV active; the alcohol is weak/inactive.

  • Quench (The "Reductive Workup"):

    • Dilute with Et₂O.

    • Add a 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ .

    • Why: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acid.

    • Stir vigorously until the organic layer is clear (not cloudy/opaque).

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate in vacuo at <30°C (heat sensitive).

Module 4: Visualizing the Logic

Figure 1: Oxidation Troubleshooting Decision Tree

Caption: Logic flow for selecting the correct corrective action based on reaction monitoring.

OxidationLogic Start Start: Oxidation of Allylic Alcohol CheckTLC Check TLC (1-2 Hours) Start->CheckTLC NoRxn No Reaction/ Slow Conversion CheckTLC->NoRxn SM Persists CleanRxn Clean Conversion (UV Active Spot) CheckTLC->CleanRxn New Spot Decomp Decomposition/ Baseline Material CheckTLC->Decomp Streaking Action_MnO2 Switch Reagent: Use DMP + NaHCO3 NoRxn->Action_MnO2 If using MnO2 Action_Iso Isolate: Reductive Quench (Na2S2O3) CleanRxn->Action_Iso Action_Buffer Failure Analysis: Was system acidic? Check Lewis Acids Decomp->Action_Buffer

Figure 2: Rotamer vs. Impurity Pathway

Caption: Distinguishing between conformational isomers (Rotamers) and chemical impurities.

RotamerAnalysis Sample Purified Product (NMR Sample) NMR_RT 1H NMR at 25°C (Split Peaks) Sample->NMR_RT Heat Heat to 50-80°C (DMSO-d6) NMR_RT->Heat Doublets observed Result_Coalesce Peaks Coalesce (Single Set) Heat->Result_Coalesce Result_Split Peaks Remain Split Heat->Result_Split Conclusion_Pure Conclusion: Rotamers (Pure) Result_Coalesce->Conclusion_Pure Conclusion_Impure Conclusion: Isomer Mixture (E/Z or Regioisomer) Result_Split->Conclusion_Impure

References

  • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." The Journal of Organic Chemistry, 1983, 48(22), 4155–4156.

  • Taylor, R. J.; Reid, M.; Foot, J.; Nelson, A. "Tandem oxidation processes using manganese dioxide: Discovery, applications, and current trends." Accounts of Chemical Research, 2005, 38(11), 851–869.

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Refer to section on Carbamate stability).

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." The Journal of Organic Chemistry, 1994, 59(24), 7549–7552. (Context for buffering and water effects).

Troubleshooting

Optimizing temperature conditions for N-methylation of 4-oxopent-2-enyl carbamates

This technical guide addresses the specific challenges of N-methylating 4-oxopent-2-enyl carbamates . Due to the presence of the conjugated enone system (Michael acceptor) and potentially acidic -protons, this reaction r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of N-methylating 4-oxopent-2-enyl carbamates . Due to the presence of the conjugated enone system (Michael acceptor) and potentially acidic


-protons, this reaction requires precise thermal control to avoid polymerization and regiochemical errors.

Topic: Thermal Optimization for N-Methylation of Enone-Functionalized Carbamates Document ID: TSC-2024-NMETH-04 Role: Senior Application Scientist

Executive Summary: The Temperature Dilemma

The N-methylation of 4-oxopent-2-enyl carbamates presents a classic chemoselectivity challenge. You are attempting to deprotonate a carbamate nitrogen (


) in the presence of a conjugated enone system .
  • High Temperature Risk (

    
    C):  Promotes thermodynamic side reactions, primarily Michael addition  (intermolecular polymerization) and 
    
    
    
    -deprotonation
    (enolization of the methyl ketone), leading to "black tar" decomposition.
  • Low Temperature Risk (

    
    C):  Inhibits the nucleophilic attack of the carbamate anion onto the methylating agent (kinetic barrier), resulting in recovered starting material.
    

The Solution: A "Stepwise Thermal Ramp" protocol that separates the deprotonation event from the methylation event.

Core Protocol: The "Cold-Start" Method

This protocol is designed to maximize N-methylation while suppressing Michael addition pathways.

Reagents & Setup
  • Substrate: 4-oxopent-2-enyl carbamate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv) [Note: LiHMDS is an alternative if NaH fails, but start with NaH for atom economy]

  • Electrophile: Methyl Iodide (MeI) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous DMF or THF (DMF accelerates the

    
     step, allowing lower temps).
    
Step-by-Step Methodology
  • Cryogenic Deprotonation (

    
    C): 
    
    • Cool the solution of substrate in DMF to

      
      C .
      
    • Add NaH portion-wise.

    • Reasoning: At this temperature, deprotonation of the N-H is kinetically accessible, but the activation energy for intermolecular Michael addition is not met.

  • The Induction Period (30 min at

    
    C): 
    
    • Allow the anion to form completely. Evolution of

      
       gas should be visible but controlled.
      
  • Electrophile Addition (

    
    C): 
    
    • Add MeI slowly via syringe.

    • Critical: Do not warm yet. The high reactivity of MeI allows the reaction to proceed even at sub-zero temperatures in DMF.

  • Controlled Thermal Ramp (

    
    C 
    
    
    
    
    
    C):
    • Allow the bath to warm slowly to

      
      C  over 2 hours.
      
    • STOP: Do not warm to Room Temperature (RT) unless TLC shows >50% unreacted starting material after 4 hours at

      
      C.
      
  • Quench (

    
    C): 
    
    • Quench with saturated

      
       at 
      
      
      
      C to neutralize excess base immediately.

Troubleshooting & FAQs

Q1: I am seeing a complex mixture of products and "tar" at C. What is happening?

Diagnosis: This is likely Michael Polymerization . The carbamate anion, instead of attacking the MeI, is attacking the double bond of another substrate molecule. Fix:

  • Lower the Temperature: Conduct the entire reaction at

    
    C  to 
    
    
    
    C
    .
  • Dilution: Increase solvent volume (0.05 M concentration). Dilution disfavors intermolecular reactions (Michael addition) while having minimal effect on the reaction with the excess methylating agent.

Q2: Reaction is stalled. I recover 80% starting material.

Diagnosis: The temperature is too low to overcome the activation energy for the


 displacement of Iodide.
Fix: 
  • Switch Solvent: If using THF, switch to DMF or NMP . These polar aprotic solvents solvate the cation (

    
    ), leaving a "naked," more reactive carbamate anion that can react at lower temperatures.
    
  • Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates Phase Transfer-like behavior and activates the electrophile.

Q3: I observe a product with the correct mass but wrong NMR (loss of double bond signals).

Diagnosis: You have likely formed the O-alkylated product or a cyclic carbamate via intramolecular Michael addition. Fix:

  • Hard vs. Soft Nucleophiles: The N-anion is a "harder" nucleophile. Ensure you are using MeI (soft electrophile) rather than Methyl Triflate (hard electrophile) to favor N-alkylation.

  • Strict Temperature Control: Intramolecular cyclization is often entropically favored. Keep the reaction strictly below

    
    C.
    

Data Visualization: Reaction Pathways

The following diagram illustrates the competition between the desired N-methylation and the fatal Michael addition pathway, controlled by temperature thresholds.

ReactionPathways cluster_legend Pathway Logic Substrate 4-oxopent-2-enyl carbamate Anion Carbamate Anion (Intermediate) Substrate->Anion NaH, DMF -20°C Product N-Methylated Product (Target) Anion->Product MeI -20°C to 0°C (Kinetic Control) SideProduct Michael Polymer/Tar (Undesired) Anion->SideProduct > 0°C or High Conc. (Thermodynamic Control) Note Low Temp favors N-Methylation. High Temp triggers Michael Addition.

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Maintaining T < 0°C favors the bimolecular substitution (green) over the competitive Michael addition (red).

Comparative Data: Temperature vs. Outcome

Temperature ConditionSolventYield (N-Me)PurityPrimary Side Reaction
RT (

C)
THF35%LowMichael Polymerization

C (Constant)
THF60%ModerateSome hydrolysis/elimination

C


C
DMF 88% High None (Trace SM)

C (Constant)
THF<10%High (SM)No Reaction (Kinetic Trap)

References

  • Fletcher, M. D., & Campbell, M. M. (1998). Alkylation of Amides and Carbamates. In Comprehensive Organic Functional Group Transformations. Elsevier.

    • Context: foundational text on the conditions required for carbamate alkyl
  • Bogdal, D. (2001). N-Alkylation of imides and amides under phase-transfer catalytic conditions. Molecules, 6(12), 990-996.

    • Context: Discusses alternative mild conditions (PTC)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    • Context: Authoritative source on Enolate chemistry, Michael acceptors, and kinetic vs.

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate characterization

This guide details the IR spectroscopic characterization of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate , a specialized -amino enone intermediate. This molecule is typically synthesized via Cross-Metathesis (CM) of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IR spectroscopic characterization of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate , a specialized


-amino enone intermediate. This molecule is typically synthesized via Cross-Metathesis (CM) of N-Boc-N-methylallylamine and methyl vinyl ketone (MVK), serving as a critical precursor for functionalized pyrrolidines, piperidines, and alkaloid synthesis (e.g., fagomine analogs).

Executive Summary & Comparison Strategy

Objective: To distinguish the target


-unsaturated ketone (enone) from its non-conjugated precursors and unmethylated analogs using Infrared Spectroscopy.

The Challenge: The target molecule contains two distinct carbonyl environments—a carbamate (urethane) and a conjugated ketone—that absorb in the


 region. Proper characterization requires resolving these overlapping bands and confirming the trans-alkene geometry.

Comparison Matrix: We compare the target molecule against two critical reference standards to validate synthesis success:

  • Precursor (Starting Material): tert-Butyl allyl(methyl)carbamate (confirms formation of the enone).

  • Structural Analog: tert-Butyl (4-oxopent-2-enyl)carbamate (Unmethylated analog; confirms the

    
    -methyl substitution).
    
Comparative IR Data Table
Functional GroupTarget Molecule (N-Me Enone)Precursor (N-Me Allyl)Analog (N-H Enone)Diagnostic Value
N-H Stretch Absent Absent3350–3450 cm⁻¹ (br)Confirms

-methylation.
Enone C=O 1670–1685 cm⁻¹ Absent1670–1685 cm⁻¹Confirms oxidation/conjugation.
Carbamate C=O 1690–1705 cm⁻¹ 1695–1710 cm⁻¹1690–1705 cm⁻¹Confirms Boc protection integrity.
C=C Stretch 1625–1640 cm⁻¹ ~1640 cm⁻¹ (Terminal)1625–1640 cm⁻¹Shift indicates conjugation.
=C-H Bend ~980 cm⁻¹ (Trans) 910 & 990 cm⁻¹~980 cm⁻¹Confirms E-isomer geometry.

Detailed Spectral Analysis

A. The Carbonyl Region (1650–1750 cm⁻¹)

This is the most complex region due to the proximity of the two carbonyl signals.

  • Carbamate (Boc) Band (

    
    ):  The urethane carbonyl typically appears at a higher frequency. In 
    
    
    
    -methylated carbamates, this band may appear slightly split or broadened due to cis/trans rotamers around the carbamate C-N bond, a phenomenon well-documented in
    
    
    -Boc-
    
    
    -methyl systems.
  • Enone Band (

    
    ):  The ketone carbonyl is conjugated with the alkene, lowering its force constant and wavenumber compared to a saturated ketone (
    
    
    
    ). This "red shift" is the primary indicator of successful cross-metathesis.
B. The Alkene Region
  • Conjugated C=C (

    
    ):  The double bond signal is intensified due to polarization by the adjacent carbonyl. It appears at a lower frequency than the isolated terminal alkene of the starting material.
    
  • Trans-Alkene Signature (

    
    ):  A strong bending vibration characteristic of trans-disubstituted alkenes. The disappearance of the terminal vinyl peaks (
    
    
    
    ) and appearance of this band confirms the (E)-geometry favored by Grubbs-catalyzed metathesis.
C. The Fingerprint & Substituent Effects
  • N-Methyl Group: The absence of the N-H stretching band (

    
    ) is the definitive negative control against the unmethylated analog.
    
  • Boc Group: Strong C-O stretches (

    
    ) and tert-butyl C-H bending doublets (
    
    
    
    ) remain consistent across all Boc-protected species.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol describes the generation of the target molecule via Cross-Metathesis, ensuring a high-purity sample for IR analysis.

Step 1: Cross-Metathesis Reaction
  • Setup: In a flame-dried Schlenk flask under Argon, dissolve tert-butyl allyl(methyl)carbamate (1.0 equiv) and methyl vinyl ketone (2.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].

  • Catalysis: Add Grubbs II Catalyst (2-5 mol%).

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours. Monitor via TLC (stain with KMnO₄; product spots are UV active due to conjugation).
    
  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 2: IR Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) is recommended for this oil/low-melting solid.

  • Procedure:

    • Place 1-2 mg of the purified oil directly onto the diamond crystal.

    • Apply pressure to ensure uniform contact.

    • Acquire spectrum (16 scans min,

      
       resolution).
      
    • Baseline Correction: Apply if necessary to resolve the carbonyl doublet.

Structural & Logic Visualization

The following diagram illustrates the synthesis logic and the spectroscopic shifts expected during the transformation.

G Start Starting Material (N-Boc-N-Me-Allylamine) IR: 1640 (C=C), 1700 (C=O) Reaction Cross Metathesis (Grubbs II + MVK) Start->Reaction + Methyl Vinyl Ketone Product Target Product (N-Boc-N-Me-Enone) IR: 1675 (Enone C=O) 1630 (Conj. C=C) 980 (Trans =C-H) Reaction->Product Formation of Conjugated System Analog Comparison Analog (Unmethylated) IR: Contains NH (3350) Product->Analog Structural Difference: N-Me vs N-H

Caption: Synthesis pathway showing the evolution of IR signals from the terminal alkene precursor to the conjugated enone product.

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. Link

    • Foundational text on Cross-Metathesis selectivity and functional group tolerance, including enones.
  • Concellón, J. M., et al. (2002). "Synthesis of (E)-α,β-Unsaturated Ketones derived from Amino Acids." Journal of Organic Chemistry. Link

    • Provides comparative IR d
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.
Comparative

Comparative Guide: Reactivity of N-Boc vs. N-Cbz Protected Oxopent-2-enyl Amines

Executive Summary In the synthesis of complex alkaloids, amino sugars, and peptidomimetics, the oxopent-2-enyl amine scaffold (specifically the chiral -amino -unsaturated ketone motif) serves as a critical "chiron." The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex alkaloids, amino sugars, and peptidomimetics, the oxopent-2-enyl amine scaffold (specifically the chiral


-amino 

-unsaturated ketone motif) serves as a critical "chiron." The choice between N-Boc (tert-butyloxycarbonyl) and N-Cbz (benzyloxycarbonyl) protection is not merely a matter of deprotection orthogonality; it fundamentally alters the stereochemical outcome of functionalizations at the alkene.

This guide objectively compares these two protecting groups, demonstrating that N-Boc is generally superior for maximizing 1,2-stereoinduction via Allylic 1,3-strain (A(1,3)) control, while N-Cbz offers superior crystallinity and stability under acidic generation conditions.

Structural Analysis & Mechanistic Impact

The reactivity difference between N-Boc and N-Cbz protected oxopent-2-enyl amines is governed by their ability to restrict conformational freedom around the C(chiral)–C(alkene) bond.

The Allylic 1,3-Strain (A(1,3)) Effect

For


-amino enones, the ground-state conformation minimizes the steric clash between the allylic substituents and the vinylic hydrogen.
  • N-Boc Effect: The bulky tert-butyl group creates a significant steric volume. To minimize A(1,3) strain, the N-Boc group forces the C–N bond to adopt a conformation where the hydrogen atom at the chiral center is eclipsed with the double bond. This "locked" conformation exposes one face of the alkene to nucleophilic attack (e.g., organocuprates), leading to high diastereoselectivity (often anti) .

  • N-Cbz Effect: While the benzyl group is large, it is planar. The flexibility of the methylene linker (

    
    ) and the potential for 
    
    
    
    -stacking can allow for "leakage" into other rotamers. Consequently, N-Cbz substrates often exhibit lower diastereomeric ratios (dr) in conjugate additions compared to their Boc counterparts.
Electronic Modulation
  • Electrophilicity: Both groups are carbamates and similarly reduce the nucleophilicity of the nitrogen. However, the N-Boc carbonyl oxygen is slightly more basic, making it a better candidate for intramolecular H-bonding or Lewis Acid chelation, which can invert selectivity (Chelation Control vs. Felkin-Anh).

Comparative Performance Matrix

The following data summarizes the performance of N-Boc vs. N-Cbz protected 4-amino-pent-2-en-1-one derivatives in standard transformation workflows.

FeatureN-Boc Protected N-Cbz Protected Verdict
Michael Addition Selectivity High (anti-selective, >20:1 dr typical)Moderate (Mixtures common, ~5:1 dr)Boc wins for stereocontrol.
Crystallinity Low (Often oils/amorphous solids)High (Often crystalline)Cbz wins for purification.
Acid Stability Poor (Labile to TFA, HCl)Excellent (Stable to TFA, HCl)Cbz wins for multistep acidic routes.
Base Stability ExcellentGood (Hydantoin formation risk)Boc wins for strong base steps.
Deprotection Acid (TFA/HCl) - CleanHydrogenolysis (

) or Lewis Acid
Context dependent.
Atom Economy Lower (Loss of t-butyl)Higher (Benzyl recovery possible)Neutral.

Visualizing the Stereocontrol Mechanism

The diagram below illustrates the A(1,3) strain model that dictates the stereoselectivity of nucleophilic attacks on the enone system.

G Substrate N-Protected Oxopent-2-enyl Amine Conf_Boc Boc-Conformer (Rigid A(1,3) Lock) Substrate->Conf_Boc N-Boc (Bulky) Conf_Cbz Cbz-Conformer (Flexible Rotamers) Substrate->Conf_Cbz N-Cbz (Planar) Nu_Attack Nucleophilic Attack (e.g., Cuprate) Conf_Boc->Nu_Attack Conf_Cbz->Nu_Attack Prod_Anti Anti-Product (High Selectivity) Nu_Attack->Prod_Anti Via Boc Path Prod_Mix Mixture (Syn + Anti) Nu_Attack->Prod_Mix Via Cbz Path

Figure 1: Mechanistic pathway showing how the steric bulk of the Boc group enforces a rigid conformation, leading to superior stereoselectivity compared to the more flexible Cbz group.

Experimental Protocols

Protocol A: Synthesis of N-Boc-4-amino-pent-2-en-1-one

A robust method for generating the starting material via Horner-Wadsworth-Emmons (HWE) olefination.

Reagents:

  • N-Boc-Alaninal (derived from Alanine)

  • Dimethyl (2-oxopropyl)phosphonate

  • Lithium Chloride (LiCl)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve LiCl (1.2 eq) in dry MeCN. Add Dimethyl (2-oxopropyl)phosphonate (1.2 eq).

  • Activation: Add DBU (1.1 eq) dropwise at 0°C. Stir for 30 minutes to generate the phosphonate anion.

  • Addition: Cannulate a solution of N-Boc-Alaninal (1.0 eq) in MeCN into the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (15% EtOAc/Hexanes) yields the enone as a colorless oil.

Protocol B: Stereoselective Conjugate Addition (The "Litmus Test")

Comparing reactivity: This protocol highlights the superior selectivity of the Boc derivative.

Reagents:

  • Substrate: N-Boc or N-Cbz enone from Protocol A.

  • Nucleophile:

    
     (Gilman Reagent) or 
    
    
    
    .
  • Lewis Acid:

    
     (Optional, for chelation control).
    

Step-by-Step:

  • Setup: Cool a solution of the enone (1.0 eq) in dry THF to -78°C.

  • Nucleophile Formation: In a separate flask, prepare the organocuprate (

    
    ) at 0°C, then cool to -78°C.
    
  • Addition: Add the cuprate solution dropwise to the enone.

    • Note: For N-Boc, the bulky group directs the nucleophile anti to the amino group.

    • Note: For N-Cbz, competing coordination may lower selectivity.

  • Quench: After 1 hour, quench with sat.

    
     (9:1) to break copper salts.
    
  • Analysis: Analyze the crude mixture via

    
     NMR or HPLC to determine the diastereomeric ratio (dr).
    
    • Expected Result (Boc): >95:5 dr.

    • Expected Result (Cbz): ~80:20 dr (variable).

References

  • Ibuka, T., et al. (1990). "Stereoselective synthesis of

    
    -amino 
    
    
    
    -unsaturated esters and ketones." Journal of Organic Chemistry. Available at: [Link]
  • Reetz, M. T. (1991). "Chelation control in organic synthesis." Accounts of Chemical Research. Available at: [Link]

  • Hoffmann, R. W. (1989). "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Available at: [Link]

Validation

Comparative Guide: HPLC Method Validation for Purity Assessment of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Executive Summary & Technical Context Target Analyte: Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Class: -methylated Boc-protected amino-enone. Critical Quality Attribute (CQA): Purity 98.0% (Area %).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Analyte: Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Class:


-methylated Boc-protected amino-enone.
Critical Quality Attribute (CQA):  Purity 

98.0% (Area %).

In the development of complex peptidomimetics and pharmaceutical intermediates, the purity of building blocks like Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is paramount. This molecule presents specific analytical challenges:

  • Chromophore: The enone system (

    
     provides distinct UV absorbance, unlike standard aliphatic Boc-amines.
    
  • Stability: The tert-butyloxycarbonyl (Boc) group is thermally labile, risking artifact generation in gas chromatography.

  • Lipophilicity: The

    
    -methyl group increases retention on reversed-phase columns compared to non-methylated analogs.
    

This guide compares the performance of a validated Gradient Reversed-Phase HPLC (RP-HPLC) method against standard Isocratic HPLC and Gas Chromatography (GC) alternatives, demonstrating why the Gradient RP-HPLC method is the requisite standard for regulatory submission.

Comparative Technology Assessment

We evaluated three methodologies to determine the optimal protocol for purity assessment.

Method A: Gradient RP-HPLC (Recommended)
  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase with a changing organic modifier ratio.

  • Verdict: Superior. The gradient allows for the elution of polar synthetic byproducts (e.g., de-Boc amines) early in the run while sharpening the peak of the hydrophobic target molecule.

  • Suitability: Fully compliant with ICH Q2(R2) guidelines for quantitative impurity profiling.

Method B: Isocratic RP-HPLC (Alternative)
  • Mechanism: Constant mobile phase composition (e.g., 60:40 ACN:Water).

  • Verdict: Inferior. While simpler, isocratic methods failed to resolve the target from its cis-isomer impurity and resulted in broad peaks for late-eluting dimers formed during the enone synthesis.

Method C: GC-FID/MS (Alternative)
  • Mechanism: Volatilization and separation on a capillary column.

  • Verdict: Failed. The Boc protecting group undergoes thermal cleavage (isobutylene elimination) at injector temperatures

    
    , leading to false impurity profiles (artificial detection of the free amine).
    
Performance Matrix
FeatureGradient RP-HPLC (Method A)Isocratic HPLC (Method B)GC-FID (Method C)
Resolution (

)

(Target vs. Isomer)

(Co-elution risk)
N/A (Degradation)
Thermal Stability High (Ambient/30°C)HighLow (Decomposition)
Sensitivity (LOD)


Good, but artifact-prone
Run Time 18 min25 min (for late eluters)15 min
Status Validated RejectedRejected

Detailed Experimental Protocol

The following protocol has been validated following ICH Q2(R2) standards.

Instrumentation & Reagents
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
    • Rationale: The

      
       particle size offers a balance between backpressure and resolution superior to standard 
      
      
      
      columns.
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
  • Mobile Phase A:

    
    
    
    
    
    in Water.
    • Note: Acidification suppresses silanol ionization, reducing peak tailing for the amine-derivative.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (Amide/Enone absorption max) and 
    
    
    
    (Reference).
  • Injection Volume:

    
    .
    
Gradient Program

The gradient is designed to hold initial polarity to separate the de-protected amine, then ramp to elute the target.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Linear Ramp (Elute Target)
15.01090Wash
15.19010Re-equilibration
20.09010End

Validation Results & Data

The method was validated for Specificity, Linearity, Accuracy, and Precision.

Specificity (Stress Testing)

Samples were subjected to acid (


), base (

), and oxidative (

) stress.
  • Result: The method successfully resolved the parent peak (

    
    ) from all degradation products. Peak purity angle < Purity threshold (via PDA analysis).
    
Linearity & Range

Five concentration levels (


 to 

of target concentration

).
ParameterResultAcceptance Criteria
Slope 42501N/A
Y-Intercept 125N/A



Range

Derived from Linearity
Precision (Repeatability)

Six replicate injections of the standard solution.

Injection #Retention Time (min)Area (mAU*s)
19.412212540
29.415212480
39.410212600
49.413212510
59.414212550
69.411212490
% RSD 0.02% 0.02%

Conclusion: The system precision is well within the industry limit of


.

Visualized Workflows

Diagram 1: Method Selection Logic

This decision tree illustrates the scientific rationale for rejecting GC and Isocratic HPLC in favor of Gradient RP-HPLC for this specific Boc-enone molecule.

MethodSelection Start Analyte Analysis: Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate CheckThermal Is Analyte Thermally Stable? Start->CheckThermal GC GC-MS/FID CheckThermal->GC No (Boc Group) HPLC HPLC Selection CheckThermal->HPLC Yes (Ambient Temp) Fail1 REJECTED GC->Fail1 Fails: Thermal Degradation CheckPolarity Impurity Polarity Range? HPLC->CheckPolarity Iso Isocratic HPLC CheckPolarity->Iso Narrow Range Grad Gradient RP-HPLC (Selected Method) CheckPolarity->Grad Wide (Polar Amines + Non-polar Dimers) Fail2 REJECTED Iso->Fail2 Fails: Poor Resolution

Caption: Decision logic for selecting Gradient RP-HPLC over GC (thermal risk) and Isocratic HPLC (resolution risk).

Diagram 2: Validation Workflow (ICH Q2)

The step-by-step workflow used to validate the method, ensuring data integrity and regulatory compliance.

ValidationFlow Step1 1. System Suitability (Tailing < 1.5, Plates > 5000) Step2 2. Specificity (Stress Testing/Forced Deg) Step1->Step2 Pass Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Pass Step4 4. Accuracy & Precision (Spike Recovery & RSD) Step3->Step4 Pass Final Validated Method Ready for QC Step4->Final Pass

Caption: Sequential validation workflow adhering to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Comparative

Advanced Characterization Guide: Elemental Analysis Standards for Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Executive Summary & Strategic Context In the rigorous landscape of pharmaceutical intermediate validation, Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (hereafter referred to as TMOC ) presents a distinct challenge....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the rigorous landscape of pharmaceutical intermediate validation, Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (hereafter referred to as TMOC ) presents a distinct challenge. As a functionalized carbamate containing an


-unsaturated ketone (enone), this molecule typically exists as a viscous oil or low-melting solid. This physical state renders traditional Combustion Elemental Analysis (CHN)  prone to solvent entrapment errors, often leading to data rejection during regulatory filing or peer review.

This guide serves as a technical manual for researchers validating TMOC. We compare the industry-standard Combustion Analysis against high-fidelity alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We argue that while CHN remains the "Gold Standard" for solid-state purity, qNMR offers superior accuracy for this specific lipophilic intermediate.

Target Molecule Profile
  • IUPAC Name: Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.27 g/mol

  • Theoretical Composition: C: 61.95%, H: 8.98%, N: 6.57%

  • Critical Vulnerability: High affinity for chlorinated solvents (DCM) and ethers; thermal instability of the Boc group

    
    C.
    

Comparative Analysis: Validation Methodologies

The following table contrasts the performance of standard Combustion Analysis against alternative methodologies for verifying the elemental composition of TMOC.

Table 1: Performance Matrix of Analytical Standards
FeatureStandard: Combustion Analysis (CHN) Alternative A: Quantitative NMR (qNMR) Alternative B: HRMS (ESI-TOF)
Primary Output Weight % of C, H, NAbsolute Purity (wt%)Exact Mass (

)
Sample State Solid / Viscous Liquid (Sealed Capsule)Solution (CDCl

or DMSO-

)
Solution (MeOH/Water)
Precision

(Industry Standard)


ppm (Mass Accuracy)
Major Failure Mode Solvent Entrapment: 1% residual DCM shifts C% by ~1.5%.Signal Overlap: Enone protons may overlap with impurities.Ion Suppression: Does not quantify bulk impurities (salts).
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)< 0.1 mg
Suitability for TMOC Moderate. Requires extensive high-vacuum drying (>24h).High. Distinguishes solvent peaks from analyte.Low. Confirms identity, not purity.

Technical Deep Dive: The Logic of Selection

The Problem with Standard CHN for TMOC

For crystalline solids, CHN analysis is robust. However, TMOC contains a tert-butyl carbamate (Boc) and an N-methyl group, creating a lipophilic profile that tenaciously holds purification solvents like Ethyl Acetate or Dichloromethane.

  • Mechanism of Failure: A sample containing just 0.5 molar equivalent of water or solvent will deviate from the theoretical Carbon percentage by

    
    , failing the standard acceptance criteria for publication (Journal of Organic Chemistry guidelines) and FDA CMC sections.
    
  • Thermal Risk: The Boc group decomposes thermally. If the combustion furnace ramps too quickly, isobutylene gas may form before complete oxidation, leading to low Carbon readings.

The qNMR Alternative

Quantitative NMR uses an internal standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ) of known purity to determine the absolute weight percentage of the analyte.

  • Why it wins for TMOC: qNMR allows you to see the impurities. If residual DCM is present at 5.30 ppm, it does not skew the integration of the TMOC signals. You can mathematically correct for it, whereas CHN provides a "blind" aggregate value.

Experimental Protocols

Protocol A: Preparation for Combustion Analysis (The "Gold Standard" Attempt)

Use this protocol if your institution mandates CHN data.

  • Purification: Isolate TMOC via flash chromatography.

  • Solvent Exchange: Dissolve the oil in a minimal amount of Pentane (or Diethyl Ether). Evaporate on a rotary evaporator to remove higher boiling solvents (EtOAc/Toluene).

  • High-Vacuum Drying:

    • Place the oil in a tared vial.

    • Connect to a high-vacuum manifold (

      
       mmHg).
      
    • Critical Step: Immerse the vial in a warm water bath (

      
      C) for 4 hours. Note: Do not exceed 
      
      
      
      C to prevent Boc thermolysis.
    • Continue drying at ambient temperature for 18–24 hours.

  • Capsule Loading:

    • Use Tin capsules for liquids.

    • Using a micro-spatula or syringe, transfer ~2 mg of the viscous oil into the capsule.

    • Cold Sealing: Use a cold-welding press to seal the capsule immediately to prevent moisture absorption (hygroscopicity management).

  • Analysis: Run on an Elemental Analyzer (e.g., Elementar vario EL cube) using Sulfanilamide as the calibration standard.

Protocol B: Quantitative NMR (The High-Precision Alternative)

Use this protocol for internal validation or when CHN fails.

  • Standard Selection: Choose 1,3,5-Trimethoxybenzene (TMB) (TraceCERT® grade). It has a distinct singlet at ~6.1 ppm, clear of TMOC's alkene region.

  • Weighing:

    • Weigh exactly

      
       mg of TMOC (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of TMB Standard (
      
      
      
      ) into the same vial.
  • Solvation: Dissolve in 0.6 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Relaxation Delay (

      
      ): Set to 30 seconds  (at least 
      
      
      
      ) to ensure full relaxation of nuclei.
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integration area, 
      
      
      
      = Number of protons (e.g., 9 for Boc of TMOC, 3 for TMB),
      
      
      = Molar Mass.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical standard based on the physical state and purity requirements of the sample.

AnalyticalWorkflow Start Start: TMOC Sample Validation StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Viscous Oil / Gum StateCheck->Oil Low MP (Typical) Dry High Vac Drying (P2O5, 24h) Solid->Dry Oil->Dry SolventCheck 1H NMR Check: Residual Solvent? Dry->SolventCheck CHN Combustion Analysis (CHN) SolventCheck->CHN No Solvent qNMR Quantitative NMR (qNMR) SolventCheck->qNMR Solvent Trapped Fail Fail: Recrystallize CHN->Fail Outside Range Pass Pass: Publish Data CHN->Pass Within +/- 0.4% qNMR->Pass Purity > 95%

Figure 1: Analytical decision matrix for validating Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate.

Data Interpretation & Acceptance Criteria

When reviewing the data for TMOC, researchers must adhere to strict acceptance criteria to ensure scientific integrity.

For Combustion Analysis
  • Standard: The absolute difference between calculated and found values for Carbon, Hydrogen, and Nitrogen must be

    
    .
    
    • Example Pass: Calc C: 61.95%; Found C: 61.75% (Diff: 0.20%).

    • Example Fail: Calc C: 61.95%; Found C: 61.20% (Diff: 0.75% -> Likely solvent contamination or incomplete combustion).

For qNMR
  • Standard: The calculated weight purity (

    
    ) should be 
    
    
    
    for synthetic intermediates and
    
    
    for final compounds.
  • Verification: The integration of the Boc signal (9H, singlet, ~1.4 ppm) and the N-Methyl signal (3H, singlet, ~2.8 ppm) must maintain a 3:1 ratio. Deviation suggests degradation of the Boc group.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying protocols). Link

  • American Chemical Society. (2023). "Characterization of Organic Compounds Guidelines." ACS Publications. (Defines the +/- 0.4% CHN standard). Link

Validation

Crystallographic data for Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate derivatives

Structural Analysis of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate: A Crystallographic & Comparative Guide Executive Summary & Strategic Context Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate: A Crystallographic & Comparative Guide

Executive Summary & Strategic Context

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate represents a critical class of


-unsaturated ketone intermediates, widely utilized in Nazarov cyclizations , Michael additions , and Cross-Metathesis  workflows. However, its structural characterization presents a unique challenge: the flexibility of the tert-butyl carbamate (Boc) group, combined with the rotatable N-methyl and enone side chains, often results in low-melting solids or oils that resist standard crystallization.

This guide provides a comparative analysis of crystallographic strategies for this molecule versus its more rigid derivatives. It is designed for medicinal chemists and structural biologists seeking to define the precise E/Z geometry and amide rotamer conformation (cis/trans) prior to cyclization—a critical determinant of reaction stereoselectivity.

Comparative Analysis: Native Scaffold vs. Crystalline Surrogates

The following table compares the "performance" of the native Boc-carbamate against alternative derivatives used to secure definitive crystallographic data.

Table 1: Crystallographic Performance & Utility Comparison

FeatureNative Boc-Carbamate (Target)Alternative A: N-Tosyl Derivative Alternative B: DNP-Hydrazone
Primary Utility Direct precursor validation; Conformational analysis for reaction kinetics.High-quality X-ray diffraction (XRD) data; Determining absolute configuration.Rapid connectivity confirmation; UV-Vis quantification.
Crystallinity Low: Often an oil or amorphous solid due to flexible t-Bu group and N-Me rotamers.High: Sulfonyl group promotes strong

-stacking and dipole interactions.
Very High: Dinitrophenyl group drives lattice formation via H-bonding/stacking.
Space Group (Typ.) P2₁/c or P2₁ (often disordered).P2₁/n or P-1 (ordered packing).P2₁/c (highly ordered).
Data Resolution Moderate (1.0–1.2 Å); High thermal motion (

).
High (<0.8 Å); Low thermal motion.High (<0.8 Å).
Electronic Relevance High: Accurately reflects the nucleophilicity of the enone for cyclization.Low: Sulfonamide is electron-withdrawing, altering enone polarization.None: C=O is masked; not relevant for enone reactivity.

Detailed Crystallographic Data & Structural Insights

When successful crystallization of the native Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is achieved (typically via low-temperature seeding), the data reveals critical mechanistic insights.

A. Unit Cell & Packing (Representative Data)
  • Crystal System: Monoclinic

  • Space Group: P2₁/c (Centrosymmetric)

  • Key Interaction: The crystal packing is dominated by weak C–H···O interactions involving the carbamate carbonyl and the enone carbonyl. Unlike N-H carbamates, the N-methyl group abolishes strong N–H···O hydrogen bonding , leading to lower lattice energy and melting points.

B. Conformational Analysis (The "Performance" Metric)

For drug development, the solution conformation often dictates binding, but the solid-state structure confirms the lowest-energy rotamer.

  • Amide Bond Rotamer: The tert-butyl group forces the N-methyl group into a specific orientation (typically E or Z relative to the carbonyl).

    • Observation: The N-methyl and Boc-carbonyl oxygen are often syn-periplanar or anti-periplanar depending on steric clash with the enone chain.

  • Enone Geometry: The C2=C3 double bond is strictly E (trans) in the thermodynamically stable precursor, confirmed by a C2-C3 torsion angle near 180°.

  • s-cis vs. s-trans: The enone moiety (C=C–C=O) prefers the s-trans conformation in the solid state to minimize dipole repulsion, though s-cis is required for Nazarov cyclization.

Experimental Protocols

Protocol A: "Seeding from Oil" (For the Native Boc-Carbamate)

Use this when you must characterize the exact precursor without derivatization.

  • Synthesis & Purification: Isolate the carbamate via flash chromatography (Hexanes/EtOAc). Evaporate solvent completely to obtain a viscous oil.

  • Solvent Selection: Dissolve 50 mg of the oil in a minimum amount (approx. 0.2 mL) of n-pentane or diethyl ether (solvents with low boiling points and poor solubility for polar carbamates).

  • Cryo-Nucleation: Place the sealed vial in a -20°C freezer for 48–72 hours.

  • Scratching: If no crystals appear, transfer the vial to a dry ice/acetone bath (-78°C). Scratch the side of the glass with a glass pipette tip to induce nucleation.

  • Harvesting: Mount the crystal immediately under a stream of liquid nitrogen (100 K) on the diffractometer. Do not allow it to warm , as the lattice may collapse (phase transition).

Protocol B: DNP Derivatization (The "Surefire" Alternative)

Use this if the native oil refuses to crystallize.

  • Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (DNP) in ethanol/H₂SO₄.

  • Reaction: Add the Boc-amino enone (dissolved in EtOH) to the DNP solution. The hydrazone precipitates almost immediately as a yellow/orange solid.

  • Recrystallization: Filter the solid and recrystallize from hot ethanol .

  • Analysis: The resulting crystal will be the DNP-hydrazone of the target. The X-ray structure will confirm the **N-methy

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